N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16366794
InChI: InChI=1S/C18H16FN3O4S2/c1-26-14-8-6-12(7-9-14)10-16(23)20-17-21-22-18(27-17)28(24,25)11-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H,20,21,23)
SMILES:
Molecular Formula: C18H16FN3O4S2
Molecular Weight: 421.5 g/mol

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC16366794

Molecular Formula: C18H16FN3O4S2

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C18H16FN3O4S2
Molecular Weight 421.5 g/mol
IUPAC Name N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C18H16FN3O4S2/c1-26-14-8-6-12(7-9-14)10-16(23)20-17-21-22-18(27-17)28(24,25)11-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H,20,21,23)
Standard InChI Key LRKJNCZAMOKEQL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Introduction

Chemical Synthesis and Industrial Production

Stepwise Synthesis Methodology

The synthesis of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide involves a multi-step sequence optimized for yield and purity. Initial steps focus on constructing the 1,3,4-thiadiazole ring via cyclization of thiocarbohydrazide derivatives under acidic conditions. Subsequent sulfonylation introduces the 2-fluorobenzylsulfonyl group using 2-fluorobenzylsulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine to mitigate side reactions . The final acetamide moiety is appended via nucleophilic acyl substitution, where 2-(4-methoxyphenyl)acetic acid reacts with the thiadiazole intermediate in the presence of ethyl dimethylaminopropylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) .

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (sulfonylation)Prevents oxidation
SolventAcetonitrile (amide coupling)Enhances solubility
CatalystEDCI/HOBt (1:1 molar ratio)Maximizes efficiency

Industrial-scale production employs continuous flow synthesis to improve reproducibility, with yields exceeding 78%. Purification via column chromatography (ethyl acetate/petroleum ether, 3:2) ensures >95% purity, validated by HPLC .

Structural and Spectroscopic Characterization

Molecular Geometry and Tautomerism

X-ray crystallography and computational modeling reveal a planar thiadiazole ring (dihedral angle: 73.5° with the methoxyphenyl group) stabilized by π-conjugation . The sulfonyl group adopts a trigonal planar geometry, while the acetamide moiety participates in intramolecular hydrogen bonding with the thiadiazole nitrogen, reducing rotational freedom . Tautomeric equilibria between thione and thiol forms are suppressed by the electron-withdrawing sulfonyl group, locking the molecule in the (2E)-configuration.

Spectroscopic Signatures

TechniqueKey Peaks/DataInterpretation
¹H NMRδ 3.81 (s, 3H, OCH₃)Methoxy group confirmation
IR1685 cm⁻¹ (C=O stretch)Acetamide carbonyl
MS (ESI+)m/z 422.1 [M+H]⁺Molecular ion confirmation

Physicochemical Properties

Solubility and Stability

The compound demonstrates moderate solubility in polar aprotic solvents (DMF: 12.3 mg/mL; DMSO: 9.8 mg/mL) but limited aqueous solubility (0.24 mg/mL at 25°C) due to hydrophobic aryl groups. Stability studies indicate degradation <5% under ambient conditions over 6 months, with accelerated degradation observed at pH <3 (hydrolysis of sulfonyl group) or pH >10 (thiadiazole ring opening) .

Thermal Properties

PropertyValueMethod
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
LogP2.94Computational prediction

Applications in Materials Science

Redox-Active Materials

The thiadiazole-sulfonyl scaffold exhibits reversible redox behavior at −0.67 V (vs. Ag/AgCl), enabling applications in organic electrodes and charge-storage devices. Composite films with poly(3,4-ethylenedioxythiophene) (PEDOT) show enhanced conductivity (1.8 S/cm) compared to pure PEDOT (0.9 S/cm).

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